
Manidipine
Übersicht
Beschreibung
Manidipine is a dihydropyridine calcium channel blocker used clinically as an antihypertensive agent. It is selective for vasculature and does not produce significant effects on the heart at clinically relevant dosages . This compound was patented in 1982 and approved for medical use in 1990 .
Vorbereitungsmethoden
The synthesis of Manidipine involves several key steps:
Acetoacetate Formation: This intermediate reacts with diketene to form 2-(4-benzhydryl-1-piperazinyl)ethyl acetoacetate.
Final Synthesis: The final step involves the reaction of this compound with 3-nitrobenzaldehyde and methyl 3-aminocrotonate to yield this compound.
Industrial production methods often involve optimizing these reactions for higher yield and purity, using techniques such as wet granulation to produce stable and soluble tablets .
Analyse Chemischer Reaktionen
Manidipine undergoes several types of chemical reactions:
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Calcium Channel Blockade
Manidipine functions primarily by inhibiting calcium influx through L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a subsequent decrease in blood pressure. Its unique lipophilicity allows for prolonged action and better tissue penetration compared to earlier generation calcium channel blockers .
Diuretic Effects
Clinical studies indicate that this compound enhances diuresis and natriuresis, contributing to its antihypertensive effects. It has been shown to suppress sympathetic nerve activity and inhibit aldosterone secretion, further supporting its role in managing hypertension .
Hypertension Management
This compound is primarily used for treating essential hypertension. Studies have demonstrated its efficacy in lowering blood pressure while exhibiting a favorable side effect profile compared to other antihypertensive agents like amlodipine. For instance, in trials involving hypertensive patients with chronic renal failure, this compound did not significantly alter proteinuria levels, indicating its renal protective effects .
Cardiovascular Risk Reduction
Research has highlighted this compound's role beyond mere blood pressure control. It has been associated with improved metabolic parameters, such as reduced insulin resistance and lower levels of C-reactive protein, which are critical in managing cardiovascular risks in diabetic patients . Moreover, this compound has shown potential in reducing left ventricular hypertrophy and improving cardiac function in hypertensive patients .
Comparative Efficacy
A comparative analysis of this compound and other calcium channel blockers reveals significant differences in patient outcomes:
Parameter | This compound | Amlodipine |
---|---|---|
Blood Pressure Reduction | Significant | Significant |
Incidence of Ankle Edema | Low | Higher |
Insulin Resistance Improvement | Significant | Moderate |
Proteinuria Changes | No significant change | Significant increase |
This table illustrates that while both medications effectively lower blood pressure, this compound offers advantages in terms of side effects and metabolic improvements.
Case Study: this compound-Induced Gingival Overgrowth
A notable case report documented a 43-year-old female patient who developed severe gingival overgrowth after this compound administration for hypertension associated with Sjögren syndrome. This case underscores the importance of monitoring for adverse effects even with well-tolerated medications .
Case Study: Efficacy in Diabetic Patients
In a three-month trial involving diabetic patients with uncontrolled hypertension, this compound was shown to reduce albumin excretion significantly compared to amlodipine (62.7% vs. 16.6%). This finding highlights this compound's potential benefits in diabetic nephropathy management .
Wirkmechanismus
Manidipine binds to and dissociates slowly from L- and T-type voltage-dependent calcium channels on smooth muscle cells, blocking the entrance of extracellular calcium into the cell and preventing contraction . This action produces vasodilation, which decreases blood pressure. This compound also produces renal vasodilation and increases natriuresis, contributing to its antihypertensive effect .
Vergleich Mit ähnlichen Verbindungen
Manidipine belongs to the second generation of dihydropyridine calcium channel blockers. Similar compounds include:
- Felodipine
- Nicardipine
- Lacidipine
- Lercanidipine
- Barnidipine
- Amlodipine
Compared to these compounds, this compound is unique in its high selectivity for vascular smooth muscle and its minimal effects on the heart at clinically relevant dosages .
Biologische Aktivität
Manidipine is a third-generation dihydropyridine calcium channel blocker (DHP-CCB) primarily used in the treatment of hypertension. Its distinct pharmacological profile not only addresses blood pressure control but also exhibits notable anti-inflammatory, antiproteinuric, and metabolic effects. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, clinical efficacy, and safety profile.
This compound functions primarily by blocking L-type calcium channels, leading to vasodilation and subsequent reduction in blood pressure. However, its biological activity extends beyond mere calcium channel blockade:
- Anti-inflammatory Effects : this compound has been shown to inhibit the secretion of pro-inflammatory cytokines such as interleukin-6 (IL-6) and interleukin-8 (IL-8) from human endothelial cells and macrophages. Studies indicate that it can reduce IL-6 production by up to 100% in response to inflammatory stimuli like TNF-alpha and oxidized LDL . This effect is attributed to the inhibition of nuclear factor kappa B (NF-kB) activation, suggesting an antioxidant mechanism that is independent of calcium channel blockade .
- Renoprotective Properties : Research indicates that this compound may offer renal protection in patients with chronic kidney disease (CKD). A study comparing this compound with enalapril found that both medications significantly reduced systolic and diastolic blood pressure without adverse effects on renal function . Moreover, while proteinuria remained unchanged with this compound, it decreased significantly with enalapril, indicating a potential advantage in certain patient populations .
Blood Pressure Control
This compound has demonstrated significant efficacy in lowering blood pressure in various populations:
- Hypertensive Patients : In a multicenter study involving hypertensive patients with type 2 diabetes, this compound effectively reduced blood pressure while also improving cardiovascular outcomes such as retinopathy and neuropathy . The combination of this compound with delapril was well tolerated and showed promising results in stabilizing insulin sensitivity .
- Comparison with Other Antihypertensives : A study comparing this compound to hydrochlorothiazide (HCTZ) as an adjunct to candesartan showed that both drugs effectively reduced blood pressure; however, this compound uniquely decreased urinary albumin excretion rates (UAER), suggesting additional renal protective mechanisms .
Safety Profile
This compound is generally well tolerated across various studies. Adverse effects are comparable to those observed with other calcium channel blockers but tend to be fewer in number. The MARIMBA study indicated that patients treated with this compound experienced fewer side effects compared to those on amlodipine while achieving similar reductions in blood pressure and C-reactive protein levels .
Case Studies
- Case Study on Inflammatory Response : A study involving human macrophages showed that treatment with cytokines increased IL-6 secretion threefold; however, treatment with 1 µM this compound resulted in a 25% reduction in this inflammatory response. This highlights its potential role in managing inflammation associated with cardiovascular diseases.
- Long-term Effects on Diabetic Patients : In a three-year trial involving hypertensive type 2 diabetics, the combination therapy of this compound and delapril did not slow glomerular filtration rate (GFR) decline but improved cardiovascular health markers significantly, demonstrating its utility in managing diabetic complications without exacerbating renal issues .
Eigenschaften
IUPAC Name |
5-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38N4O6/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-16,23,32-33,36H,17-22H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEBWFXPVPTEET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H38N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
89226-75-5 (di-hydrochloride) | |
Record name | Manidipine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089226506 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2043745 | |
Record name | Manidipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2043745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<1mg/mL | |
Record name | Manidipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09238 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Contraction of vascular smooth muscle is stimulated by Gq coupled receptors which produce calcium release from the sarcoplasmic reticulum. This is followed by opening of voltage dependent calcium channels and an influx of calcium into the cell ultimately producing contraction. Manidipine binds to and dissociates slowly from L- and T-type voltage dependent calcium channels on smooth muscle cells, blocking the entrance of extracellular calcium into the cell and preventing this contraction. This produces vasodilation which decreases blood pressure. Manidipine produces renal vasodilation and an increase in natriuresis. This likely contributes to the antihypertensive effect by reducing blood volume. Manidipine is selective for the vasculature and does not produce significant effects on the heart or central nervous system at clinically relevant dosages. | |
Record name | Manidipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09238 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
89226-50-6 | |
Record name | Manidipine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89226-50-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Manidipine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089226506 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Manidipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09238 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Manidipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2043745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-Diphenylmethyl-1-piperazinyl)ethyl methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MANIDIPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O4754US88 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.